molecular formula C24H18ClN5O4S B2382463 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE CAS No. 902433-52-7

5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B2382463
CAS No.: 902433-52-7
M. Wt: 507.95
InChI Key: SOYCLNRRICEUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its complex structure, which includes a triazole ring fused with a quinazoline ring, and various substituents such as chlorobenzyl, dimethoxy, and nitrophenyl groups. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps, starting with the preparation of the triazole and quinazoline precursors. The synthetic route typically includes the following steps:

Comparison with Similar Compounds

5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCLNRRICEUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.